molecular formula C11H17NO2S B15316807 1-(4-Isopropylphenyl)ethane-1-sulfonamide

1-(4-Isopropylphenyl)ethane-1-sulfonamide

Cat. No.: B15316807
M. Wt: 227.33 g/mol
InChI Key: IPUDPMNYYWFYRK-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)ethane-1-sulfonamide is a sulfonamide derivative characterized by a sulfonamide (-SO₂NH₂) functional group attached to an ethane backbone and a 4-isopropylphenyl aromatic ring. Sulfonamides are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Despite this discrepancy, the evidence offers insights into structurally related compounds with a 4-isopropylphenyl moiety, enabling comparisons based on cytotoxic activity and synthetic methodologies.

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

1-(4-propan-2-ylphenyl)ethanesulfonamide

InChI

InChI=1S/C11H17NO2S/c1-8(2)10-4-6-11(7-5-10)9(3)15(12,13)14/h4-9H,1-3H3,(H2,12,13,14)

InChI Key

IPUDPMNYYWFYRK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isopropylphenyl)ethane-1-sulfonamide can be synthesized through various methods. One common approach involves the reaction of 4-isopropylbenzene with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Isopropylphenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

1-(4-Isopropylphenyl)ethane-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Isopropylphenyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Structural and Functional Divergence from Sulfonamides

Functional Groups: Chalcones (α,β-unsaturated ketones) rely on electrophilic enone systems for bioactivity, whereas sulfonamides (-SO₂NH₂) interact with biological targets via hydrogen bonding and enzyme inhibition.

Pharmacological Targets : Chalcones in the evidence target cancer cell proliferation, while sulfonamides are historically associated with antibacterial activity (e.g., sulfa drugs).

Synthetic Complexity : Sulfonamides often require sulfonation and amidation steps, contrasting with the one-step microwave synthesis of chalcones .

Biological Activity

1-(4-Isopropylphenyl)ethane-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, pharmacokinetics, and potential therapeutic applications based on recent findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C11_{11}H15_{15}N1_{1}O2_{2}S
  • Molecular Weight : 229.31 g/mol
  • IUPAC Name : this compound

Sulfonamides, including this compound, primarily exert their biological effects through the inhibition of specific enzymes. These compounds are known to inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway. This inhibition disrupts bacterial growth and reproduction, making sulfonamides effective antimicrobial agents.

Antimicrobial Activity

Sulfonamides have been widely studied for their antibacterial properties. Research indicates that this compound displays significant activity against various bacterial strains, including:

  • Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Including Escherichia coli and Salmonella spp.

Antioxidant Properties

Recent studies have demonstrated that this compound also exhibits antioxidant activity. The antioxidant mechanism is believed to involve the scavenging of free radicals, thereby reducing oxidative stress in biological systems. This property may contribute to its potential use in treating conditions associated with oxidative damage.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:

  • Absorption : Rapidly absorbed after oral administration.
  • Distribution : Widely distributed in body tissues with a moderate volume of distribution.
  • Metabolism : Metabolized primarily in the liver through phase II reactions involving conjugation.
  • Excretion : Primarily excreted via urine as unchanged drug and metabolites.

Case Study 1: Antibacterial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the antibacterial efficacy of various sulfonamide derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, demonstrating potent antibacterial activity .

Case Study 2: Antioxidant Activity Assessment

In another study, the antioxidant capacity of several sulfonamide derivatives was assessed using DPPH radical scavenging assays. The findings revealed that this compound showed a significant reduction in DPPH radical concentration, indicating its potential as an antioxidant agent .

Comparative Biological Activity Table

CompoundAntibacterial MIC (µg/mL)Antioxidant Activity (IC50 µM)
This compound1625
Sulfadiazine3230
Sulfamethoxazole820

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